molecular formula C17H34ClNO4 B1143720 (+/-)-Decanoylcarnitine chloride CAS No. 14919-36-9

(+/-)-Decanoylcarnitine chloride

Cat. No. B1143720
CAS RN: 14919-36-9
M. Wt: 351.91
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of dicarboxylic acylcarnitines, including compounds similar to (+/-)-Decanoylcarnitine chloride, typically involves the reaction of carnitine chloride with cyclic anhydride or isopropylidene ester of the corresponding dicarboxylic acid in a trifluoroacetic acid solution (Johnson, 2004). A specific method for synthesizing (RS)-carnitine chloride, closely related to (+/-)-Decanoylcarnitine chloride, employs mild reaction conditions and versatile intermediates, indicating the adaptability of synthesis methods for various acylcarnitine derivatives (Boots & Boots, 1975).

Molecular Structure Analysis

Acylcarnitines like (+/-)-Decanoylcarnitine chloride have been structurally characterized, revealing insights into their molecular interactions and functional implications. The study of hemiacylcarnitiniums, compounds structurally related to acylcarnitines, provides valuable information on the crystal structures and potential enzymatic inhibitory functions of these molecules (Gandour et al., 1992).

Chemical Reactions and Properties

Acylcarnitine derivatives participate in critical metabolic reactions, including the transport of activated fatty acids across mitochondrial membranes. This process is facilitated by enzymes such as carnitine acyltransferases, which have specificities for different acyl chain lengths (Fritz & Yue, 1963). The synthesis and export of acylcarnitines from mitochondria involve the carnitine palmitoyltransferase 2 (CPT2) and carnitine/acylcarnitine translocase (CACT), highlighting the importance of these compounds in fatty acid oxidation (Violante et al., 2013).

Physical Properties Analysis

The formation of micelles by acylcarnitine chlorides in polyprotic solvents such as glycerol has been studied, providing insight into the physical properties and behaviors of these compounds in different environments (Ionescu & Fung, 1981). Such studies are essential for understanding the solubility, stability, and bioavailability of acylcarnitines.

Chemical Properties Analysis

Acylcarnitines, including (+/-)-Decanoylcarnitine chloride, are crucial in the diagnosis and understanding of mitochondrial fatty acid β-oxidation disorders (mFAODs). Their chemical properties allow for the analysis of mitochondrial dysfunction and the assessment of metabolic status (Reuter & Evans, 2012). The carnitine/acylcarnitine carrier (CAC) plays a vital role in the mitochondrial synthesis and export of acylcarnitines, emphasizing the importance of these compounds in cellular metabolism and pathophysiology (Indiveri et al., 2011).

Scientific Research Applications

  • Treatment of Diabetic Ketoacidosis : McGarry and Foster (1973) demonstrated that (+)-decanoylcarnitine, an inhibitor of long-chain acylcarnitine transferase, could inhibit hepatic ketogenesis and rapidly reverse ketosis in severely ketotic alloxan diabetic rats, offering potential therapeutic applications in diabetic ketoacidosis (McGarry & Foster, 1973).

  • Inhibition of Ketogenesis : A 1974 study by McGarry and Foster found that (+)-decanoylcarnitine was effective in inhibiting ketogenesis in perfused livers from alloxan diabetic rats and reversing ketoacidosis in intact animals, showing its potential as a tool for metabolic regulation studies (McGarry & Foster, 1974).

  • Quantification in Metabolic Disorders : Morand et al. (2013) developed a method for quantifying carnitine and acylcarnitines, including decanoylcarnitine, in plasma samples. This method is useful for screening and research in metabolic disorders (Morand et al., 2013).

  • Diagnostic Biomarkers in Cancer : Xu et al. (2013) identified decanoylcarnitine as a potential diagnostic and therapeutic biomarker in esophageal squamous cell carcinoma, indicating its significance in cancer research (Xu et al., 2013).

  • Mechanism of Fatty Acid Transport Inhibition : Baillet et al. (2000) found that (+)-decanoylcarnitine inhibits the carnitine-acylcarnitine translocase component of mitochondrial fatty acid transport, providing insights into metabolic processes (Baillet et al., 2000).

  • Micelle Formation in Solvents : Ionescu and Fung (1981) studied the formation of micelles of acylcarnitine chlorides, including decanoylcarnitine, in glycerol and other solvents, contributing to the understanding of their behavior in biological systems (Ionescu & Fung, 1981).

  • Synthesis for Metabolic Analysis : Johnson (2004) described the synthesis of various acylcarnitines, including decanoylcarnitine, for use in mass spectrometric analysis of samples from patients with inherited disorders of fatty acid oxidation (Johnson, 2004).

  • Role in Exercise Metabolism : Lehmann et al. (2010) found that medium-chain acylcarnitines, including decanoylcarnitine, are significant biomarkers during moderate-intensity exercise and support lipid oxidation (Lehmann et al., 2010).

  • Stroke Biomarkers : Seo et al. (2018) identified decanoylcarnitine as a novel biomarker for cardioembolic stroke and stroke recurrence, highlighting its potential in stroke diagnosis and prognosis (Seo et al., 2018).

  • Role in Brain Metabolism : Jones, McDonald, and Borum (2010) discussed the role of acylcarnitines, including decanoylcarnitine, in brain metabolism, highlighting their potential benefits in treating neurological diseases (Jones, McDonald, & Borum, 2010).

Safety And Hazards

Chlorides can pose various safety hazards, depending on their specific properties. For example, some chlorides can be corrosive, causing skin burns and eye damage . They can also be harmful if inhaled, ingested, or if they come into contact with skin . The specific safety and hazard information for “(+/-)-Decanoylcarnitine chloride” is not available in the sources I found.

Future Directions

The future directions for research on chlorides could involve exploring new synthesis methods, investigating their properties and potential applications, and studying their environmental impact . The specific future directions for research on “(+/-)-Decanoylcarnitine chloride” are not available in the sources I found.

properties

IUPAC Name

(3-carboxy-2-decanoyloxypropyl)-trimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H33NO4.ClH/c1-5-6-7-8-9-10-11-12-17(21)22-15(13-16(19)20)14-18(2,3)4;/h15H,5-14H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KETNUEKCBCWXCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+/-)-Decanoylcarnitine chloride

Citations

For This Compound
10
Citations
M Hayashi, T Sakai, Y Hasegawa… - Journal of controlled …, 1999 - Elsevier
We examined the action mechanisms of enhancers that improve paracellular drug transport. For sodium caprate (C10), the increase in the intracellular calcium level was considered to …
Number of citations: 92 www.sciencedirect.com
PC Foster, E Bailey - Enzyme, 1976 - karger.com
… L-Palmitoylcarnitine chloride and DL-decanoylcarnitine chloride were purchased from Inter national Enzymes, Windsor, Berks. [U-14C]-palnritate was obtained from the Radio chemical …
Number of citations: 39 karger.com
M Antonelli, M Holčapek, D Wolrab - Journal of Chromatography A, 2022 - Elsevier
The applicability of ultrahigh-performance supercritical fluid chromatography coupled with mass spectrometry (UHPSFC/MS) for the qualitative analysis of metabolites with a wide …
Number of citations: 7 www.sciencedirect.com
S Magiera, J Baranowski - Journal of pharmaceutical and biomedical …, 2015 - Elsevier
A method using semi-automatic microextraction by packed sorbent (eVol ® -MEPS) and hydrophilic interaction chromatography–ultra-high-performance liquid chromatography–tandem …
Number of citations: 30 www.sciencedirect.com
AK Ghoshal, T Guo, N Soukhova, SJ Soldin - Clinica chimica acta, 2005 - Elsevier
BACKGROUND: Tandem mass spectrometry (MS/MS) is being increasingly used to identify and measure acylcarnitines in blood and urine of children suspected of having fatty …
Number of citations: 54 www.sciencedirect.com
EC Laiakis, TD Mak, S Anizan… - Radiation …, 2014 - meridian.allenpress.com
The emergence of the threat of radiological terrorism and other radiological incidents has led to the need for development of fast, accurate and noninvasive methods for detection of …
Number of citations: 83 meridian.allenpress.com
EH Harrison, DB McCormick - Archives of biochemistry and biophysics, 1974 - Elsevier
dl-[1,6- 14 C]Lipoic acid was synthesized and administered to rats or incubated in vitro with rat liver systems. The urinary excretion of radioactivity after labeled lipoate was administered …
Number of citations: 92 www.sciencedirect.com
SH Adams, CL Hoppel, KH Lok, L Zhao… - The Journal of …, 2009 - academic.oup.com
Inefficient muscle long-chain fatty acid (LCFA) combustion is associated with insulin resistance, but molecular links between mitochondrial fat catabolism and insulin action remain …
Number of citations: 626 academic.oup.com
SH Adams, CL Hoppel, KH Lok, L Zhao, SW Wong… - researchgate.net
Inefficient muscle long-chain fatty acid (LCFA) combustion is associated with insulin resistance, but molecular links between mitochondrial fat catabolism and insulin action remain …
Number of citations: 0 www.researchgate.net
V Koprivica - 2006 - search.proquest.com
Injury to the vertebrate central nervous system (CNS) causes permanent deficits due to the inability of neurons to regenerate lost connections. Many studies have implicated the CNS …
Number of citations: 2 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.